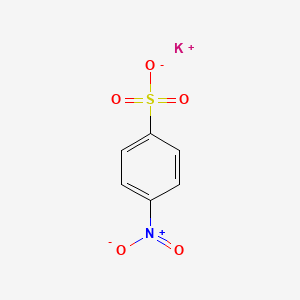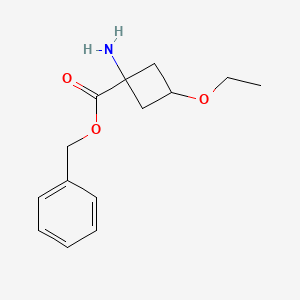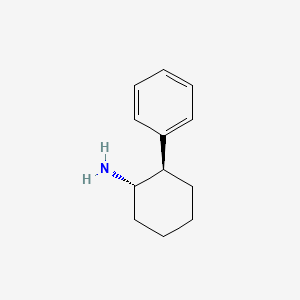
(1S,2R)-2-phenylcyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-2-phenylcyclohexan-1-amine is a chiral amine compound characterized by its unique stereochemistry. The compound consists of a cyclohexane ring substituted with a phenyl group and an amine group, with specific stereochemistry at the 1 and 2 positions. This stereochemistry is denoted by the (1S,2R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-phenylcyclohexan-1-amine can be achieved through several methods, including asymmetric synthesis and resolution of racemic mixtures. One common approach involves the reduction of the corresponding ketone, (1S,2R)-2-phenylcyclohexanone, using chiral reducing agents or catalysts to achieve the desired stereochemistry . Another method involves the use of chiral auxiliaries or ligands in the synthesis process to direct the formation of the (1S,2R) isomer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts or biocatalysts. Enantioselective hydrogenation and enzymatic resolution are commonly employed techniques to achieve high yields and enantiomeric purity . The choice of method depends on factors such as cost, scalability, and environmental considerations.
化学反応の分析
Types of Reactions
(1S,2R)-2-phenylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Corresponding amine or alcohol.
Substitution: Nitrated, halogenated, or sulfonated phenyl derivatives.
科学的研究の応用
(1S,2R)-2-phenylcyclohexan-1-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of (1S,2R)-2-phenylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor or activator of certain enzymes by binding to their active sites and modulating their activity . The pathways involved in its mechanism of action depend on the specific biological context and target molecules .
類似化合物との比較
Similar Compounds
(1S,2S)-2-phenylcyclohexan-1-amine: A diastereomer with different stereochemistry at the 2-position.
(1R,2R)-2-phenylcyclohexan-1-amine: An enantiomer with opposite stereochemistry at both chiral centers.
(1R,2S)-2-phenylcyclohexan-1-amine: Another enantiomer with opposite stereochemistry at the 1-position.
Uniqueness
(1S,2R)-2-phenylcyclohexan-1-amine is unique due to its specific (1S,2R) configuration, which imparts distinct chemical and biological properties. This stereochemistry influences its reactivity, binding affinity, and selectivity in various applications, making it a valuable compound in research and industrial contexts .
特性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC名 |
(1S,2R)-2-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C12H17N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2/t11-,12+/m1/s1 |
InChIキー |
KLJIPLWGNJQJRM-NEPJUHHUSA-N |
異性体SMILES |
C1CC[C@@H]([C@H](C1)C2=CC=CC=C2)N |
正規SMILES |
C1CCC(C(C1)C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



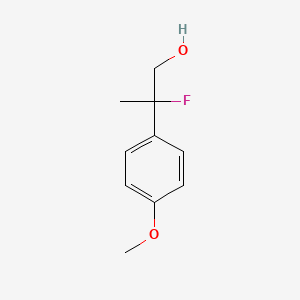
![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B15225696.png)

![tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate](/img/structure/B15225708.png)
![tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate](/img/structure/B15225719.png)
![Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B15225721.png)
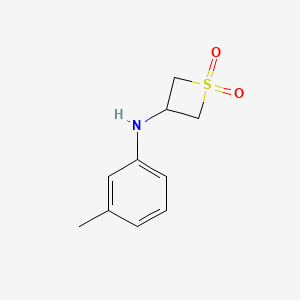
![tert-Butyl (R)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B15225733.png)
![2-(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)propan-2-ol](/img/structure/B15225737.png)

